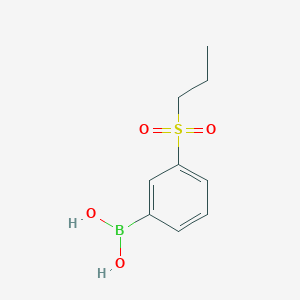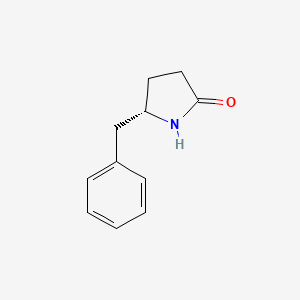
(5S)-5-benzylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Benzylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Benzylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-phenylalanine with a suitable reagent to form the pyrrolidinone ring. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of (S)-5-Benzylpyrrolidin-2-one may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Benzylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-5-Benzylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Benzylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
®-5-Benzylpyrrolidin-2-one: The enantiomer of (S)-5-Benzylpyrrolidin-2-one, with similar chemical properties but different biological activity.
5-Phenylpyrrolidin-2-one: A structurally similar compound with a phenyl group instead of a benzyl group.
N-Benzylpyrrolidin-2-one: Another related compound with the benzyl group attached to the nitrogen atom.
Uniqueness: (S)-5-Benzylpyrrolidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(5S)-5-benzylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |
InChI Key |
UJTLWBQZNAXBAQ-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11753014.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11753022.png)
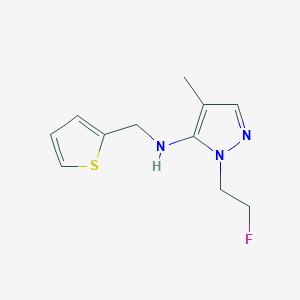
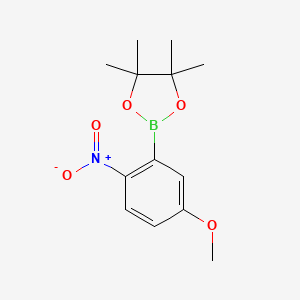
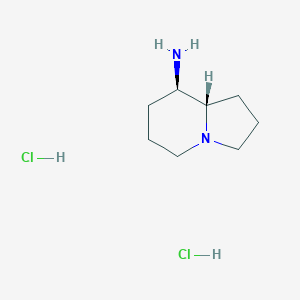
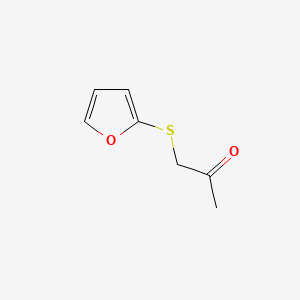
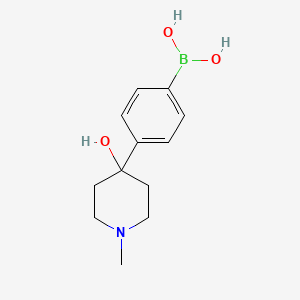
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11753061.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753063.png)
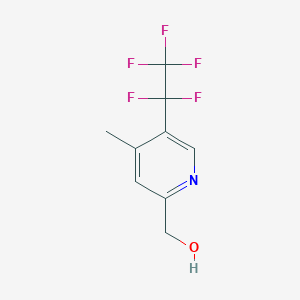
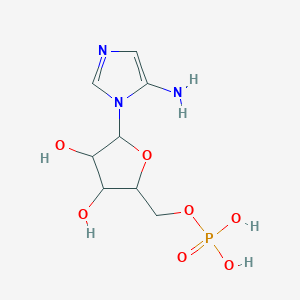
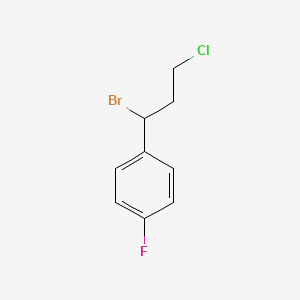
![ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11753083.png)
